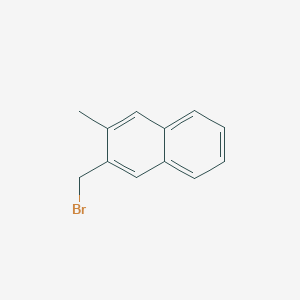

2-(Bromomethyl)-3-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKGWGYRZPIHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39171-57-8 | |

| Record name | 39171-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 3 Methylnaphthalene and Analogues

Radical Halogenation Approaches for Benzylic Bromination

Radical halogenation of the benzylic position of 2,3-dimethylnaphthalene (B165509) is the preferred method for synthesizing 2-(bromomethyl)-3-methylnaphthalene. masterorganicchemistry.comyoutube.com This preference is due to the relative stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the naphthalene (B1677914) ring system. masterorganicchemistry.comgla.ac.uk

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a highly effective and selective reagent for benzylic bromination. masterorganicchemistry.commanac-inc.co.jp Its primary advantage over using molecular bromine (Br₂) directly is that it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. masterorganicchemistry.commanac-inc.co.jp

The initiation of the radical chain reaction in NBS bromination can be achieved through photochemical induction. pearson.comchegg.com The process begins with the homolytic cleavage of the N-Br bond in NBS, initiated by ultraviolet (UV) light, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 2,3-dimethylnaphthalene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.comlibretexts.org The HBr subsequently reacts with NBS to produce a molecule of Br₂. libretexts.orgyoutube.com The newly formed benzylic radical then reacts with this in-situ generated Br₂ to yield the desired product, this compound, and another bromine radical, which propagates the chain reaction. youtube.comyoutube.com The efficiency of photochemical initiation can be high, leading to good yields of the desired product. For instance, a study on the benzylic bromination of a related system demonstrated a significant yield improvement, from 47% to 80%, when switching from thermal initiation to photo-initiation. gla.ac.uk

In addition to photochemical methods, radical initiators like azo-bis-isobutyronitrile (AIBN) are commonly used to catalyze NBS bromination reactions. prepchem.comresearchgate.net AIBN decomposes upon heating to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the chain reaction by abstracting a bromine atom from NBS, which in turn generates the bromine radical necessary to start the bromination cycle. prepchem.com

A typical procedure involves dissolving 2,3-dimethylnaphthalene and NBS in a suitable solvent, followed by the addition of a catalytic amount of AIBN. The mixture is then heated to initiate the decomposition of AIBN and, consequently, the bromination reaction. prepchem.com The use of AIBN allows the reaction to proceed at a controlled rate and at lower temperatures than purely thermal initiation. One documented synthesis of 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene (B46627) using NBS and AIBN in carbon tetrachloride reported a yield of 60%. prepchem.com

Table 1: Comparison of Initiators for Benzylic Bromination

| Initiator | Conditions | Advantages | Disadvantages |

| UV Light | Photochemical | High selectivity, can be performed at lower temperatures. gla.ac.uk | Requires specialized equipment. |

| AIBN | Thermal | Good control over reaction rate, reproducible. prepchem.comresearchgate.net | Requires heating, potential for side reactions at higher temperatures. |

The choice of solvent plays a critical role in the efficiency and selectivity of radical bromination reactions. manac-inc.co.jpresearchgate.net Historically, carbon tetrachloride (CCl₄) was a common solvent for Wohl-Ziegler brominations due to its inertness. masterorganicchemistry.comprepchem.com However, due to its toxicity and environmental concerns, alternative solvents are now preferred. masterorganicchemistry.com

Studies have shown that solvents can influence the selectivity of bromination. manac-inc.co.jp For instance, in the bromination of certain substrates, using dichloromethane (B109758) as a solvent under photo-initiated conditions led to a higher yield compared to using chlorobenzene (B131634) with a thermal initiator. gla.ac.uk Acetonitrile has also emerged as a viable alternative to chlorinated solvents, offering improved yields and reproducibility in some cases. researchgate.net The polarity of the solvent can affect the stability of the radical intermediates and the transition states, thereby influencing the reaction outcome. Research on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester found that using 1,2-dichlorobenzene (B45396) as a solvent was superior to the classic Wohl-Ziegler procedure in carbon tetrachloride, resulting in a higher isolated yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours). researchgate.net

Table 2: Effect of Solvent on the Yield of (2-Bromomethyl-phenyl)-methoxyimino-acetic Acid Methyl Ester

| Solvent | Yield (%) | Reaction Time (h) |

| 1,2-Dichlorobenzene | 92 | 8 |

| Carbon Tetrachloride | 79 | 12 |

Source: Data adapted from a study on benzylic brominations with N-Bromosuccinimide. researchgate.net

Direct Bromination with Molecular Bromine (Br₂)

While NBS is often preferred for its selectivity, direct bromination using molecular bromine (Br₂) can also be employed for benzylic bromination under specific conditions. dergipark.org.tr

To achieve selective benzylic bromination with Br₂, it is crucial to employ conditions that favor a radical pathway over an electrophilic aromatic substitution pathway. This is typically achieved by performing the reaction in a non-polar solvent and initiating the reaction with light or heat. masterorganicchemistry.com The low concentration of Br₂ needed for selective radical halogenation can be generated in situ. rsc.org

One reported method for the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) involves the ring-opening of a cyclopropane (B1198618) intermediate via bromination with molecular bromine in carbon tetrachloride under reflux, which resulted in a high yield of 97%. dergipark.org.tr This specific methodology highlights how direct bromination can be highly effective when the substrate is appropriately designed to favor the desired reaction pathway.

Multi-Step Conversions and Precursor Chemistry

Beyond direct bromination, multi-step synthetic sequences offer alternative and sometimes more efficient routes to this compound and its analogues. These methods often involve the chemical modification of precursors that already possess the naphthalene skeleton.

Derivatization from Substituted Methylnaphthalenes (e.g., 2-Bromo-3-methylnaphthalene)

One of the historical methods for synthesizing this compound involves the derivatization of a pre-functionalized naphthalene core. In 1986, Smith and his research group first reported the synthesis of this compound starting from 2-bromo-3-methylnaphthalene (B1267071). dergipark.org.tr This precursor was obtained through the bromination of an adduct of 2-methylnaphthalene. dergipark.org.tr The final step to obtain this compound was achieved via a radical bromination of 2-bromo-3-methylnaphthalene using N-bromosuccinimide (NBS). dergipark.org.tr This approach highlights the utility of using substituted naphthalenes as key intermediates, where the existing substituents direct further functionalization.

Advanced Synthetic Pathways from the Naphthalene Core

More recent and efficient methods have been developed that build the target molecule from the fundamental naphthalene structure through a series of sophisticated chemical transformations. These pathways are notable for being transition metal-free. dergipark.org.trbohrium.comresearchgate.netdergipark.org.tr

A novel and efficient synthetic route begins with the Birch reduction of naphthalene under mild conditions to produce 1,4-dihydronaphthalene. dergipark.org.trbohrium.comresearchgate.netdergipark.org.tr This intermediate is then subjected to a cyclopropanation reaction. Specifically, it is reacted with dichlorocarbene, which is generated in situ from chloroform (B151607) and potassium tert-butoxide (t-BuOK). dergipark.org.trbohrium.comresearchgate.netdergipark.org.tr This leads to the formation of 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene. dergipark.org.trbohrium.comresearchgate.net This dichlorinated cyclopropane adduct is a crucial intermediate on the path to the final product.

The 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is then treated with potassium tert-butoxide (t-BuOK) to yield the key intermediate, 1H-cyclopropa[b]naphthalene, also known as naphthocyclopropene. dergipark.org.trbohrium.comresearchgate.net The final and critical step in this sequence is the ring-opening of the strained three-membered cyclopropane ring. This is accomplished through bromination with molecular bromine (Br₂). dergipark.org.trbohrium.comresearchgate.netdergipark.org.tr The reaction mixture is refluxed, and upon cooling and purification, yields 2-bromo-3-(bromomethyl)naphthalene as a white crystalline solid. dergipark.org.tr

Comparative Analysis of Synthetic Efficiencies and Yields

While specific yield percentages for the older methods are not always detailed in comparative studies, the radical bromination of 2-methylnaphthalene with N-bromosuccinimide to produce the analogue 2-(bromomethyl)naphthalene can achieve yields of up to 86%. prepchem.com Another preparation of this analogue using azo-bis-isobutyronitrile as an initiator reports a yield of 60%. prepchem.com The more advanced, multi-step synthesis of 2-bromo-3-(bromomethyl)naphthalene is explicitly stated to result in higher yields compared to the earlier syntheses. dergipark.org.trbohrium.comresearchgate.netdergipark.org.tr

Table 2: Comparison of Synthetic Approaches

| Synthetic Pathway | Starting Material | Key Intermediates | Key Reactions | Reported Advantages |

|---|---|---|---|---|

| Derivatization | 2-Bromo-3-methylnaphthalene | Not applicable | Radical bromination with NBS | Established historical method |

| Advanced Pathway | Naphthalene | 1,4-Dihydronaphthalene; 1H-Cyclopropa[b]naphthalene | Birch reduction; Cyclopropanation; Ring-opening bromination | Higher yields, modular, low cost, rapid, transition metal-free dergipark.org.trbohrium.comdergipark.org.tr |

This comparative analysis underscores the progress in synthetic organic chemistry, with newer methods offering significant advantages in terms of efficiency and practicality for the preparation of complex naphthalene derivatives like this compound.

Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Methylnaphthalene

Nucleophilic Substitution Reactions (Sɴ2)

Fundamental Principles and Reaction Kinetics

The primary reaction pathway for 2-(bromomethyl)-3-methylnaphthalene with nucleophiles is the bimolecular nucleophilic substitution (Sɴ2) reaction. The benzylic position of the bromomethyl group is particularly susceptible to this type of reaction. libretexts.org The fundamental principle of an Sɴ2 reaction involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the leaving group (in this case, bromide). This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center.

The reactivity of benzylic halides like this compound in Sɴ2 reactions is significantly enhanced compared to simple alkyl halides. stackexchange.com This increased reactivity is attributed to the stabilization of the transition state through p-orbital overlap with the adjacent naphthalene (B1677914) ring system. stackexchange.com As the nucleophile attacks and the carbon-bromine bond begins to break, the p-orbitals of the benzylic carbon can align with the π-system of the aromatic ring, delocalizing the developing negative charge in the transition state.

While specific kinetic data for this compound is not extensively documented, the kinetics of Sɴ2 reactions are well-established. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law:

Rate = k[R-Br][Nu⁻]

Where:

[R-Br] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

Factors influencing the reaction rate include the strength of the nucleophile, the solvent (polar aprotic solvents generally favor Sɴ2 reactions), and steric hindrance around the reaction center. The presence of the methyl group at the 3-position of the naphthalene ring may exert a minor steric effect, but the primary determinant of reactivity remains the electronic stabilization afforded by the naphthalene system. stackexchange.com

Intermolecular and Intramolecular Reactivity Profiles

This compound can undergo both intermolecular and intramolecular nucleophilic substitution reactions, leading to a diverse array of products.

Intermolecular Reactions: In these reactions, the nucleophile is a separate chemical species. A wide variety of nucleophiles can be employed to displace the benzylic bromide, allowing for the introduction of various functional groups. This makes this compound a versatile building block in synthesis. masterorganicchemistry.com

| Nucleophile | Product Type |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxides (RO⁻) | Ether |

| Cyanide (CN⁻) | Nitrile |

| Azide (B81097) (N₃⁻) | Azide |

| Amines (RNH₂) | Amine |

| Thiolates (RS⁻) | Thioether |

| Carboxylates (RCOO⁻) | Ester |

Interactive Data Table: Examples of Intermolecular Sɴ2 Reactions

Intramolecular Reactions: If a nucleophilic functional group is present elsewhere in the molecule or in a reactant that becomes attached to the naphthalene scaffold, intramolecular cyclization can occur. Research on the related compound, 2,3-bis(bromomethyl)naphthalene (B3052160), demonstrates the competition between intermolecular dimerization and intramolecular bond formation on a gold surface. mpg.de While this involves a dehalogenative coupling rather than a classic Sɴ2 reaction, it highlights the potential for intramolecular processes. For a molecule derived from this compound containing a suitably positioned nucleophile, an intramolecular Sɴ2 reaction could lead to the formation of a new ring fused to the naphthalene system. The success of such a reaction is governed by the stability of the resulting ring (typically 5- or 6-membered rings are favored) and the conformational flexibility of the linking chain.

Cross-Coupling Methodologies

Cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds, are powerful tools in modern organic synthesis, and this compound is a suitable substrate for several such transformations, primarily due to its reactive C(sp³)-Br bond.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium catalysts are preeminent in cross-coupling chemistry. youtube.com Reactions like the Suzuki, Heck, and Sonogashira couplings enable the formation of new bonds under relatively mild conditions. wikipedia.orgbeilstein-journals.orgnih.govyoutube.com While many of these reactions are optimized for aryl or vinyl halides (C(sp²)-X), benzylic halides like this compound can also participate.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. youtube.com

Transmetalation (for Suzuki, Sonogashira): A second coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center. youtube.comwikipedia.org For the Heck reaction, this step is replaced by migratory insertion of an alkene. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst. youtube.com

A study has shown that 2-(bromomethyl)naphthalene (B188764) can be used to synthesize halogen-bridged palladium dimers, which themselves serve as highly efficient precatalysts for cross-coupling reactions such as Buchwald-Hartwig aminations. nih.gov This indicates the high reactivity of the bromomethylnaphthalene scaffold towards palladium.

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Heck Coupling | Alkene (R-CH=CH₂) | C(sp³)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp³)–C(sp) |

Interactive Data Table: Overview of Palladium-Catalyzed Reactions

Nickel-Catalyzed Coupling Reactions in Naphthalene Chemistry

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. wikipedia.orgrsc.org They are particularly effective in couplings involving alkyl electrophiles. The Kumada coupling, one of the earliest examples of a transition metal-catalyzed cross-coupling reaction, uses a nickel or palladium catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic halide. nrochemistry.comorganic-chemistry.org

Kumada Coupling of this compound: This reaction would involve reacting this compound with a Grignard reagent (R-MgX) in the presence of a nickel catalyst, such as NiCl₂(dppe). This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the Grignard reagent.

Research into stereospecific cross-couplings of benzylic electrophiles has highlighted a "naphthyl requirement," where substrates containing a naphthalene ring show enhanced reactivity and stereoselectivity in certain nickel-catalyzed reactions. nih.gov This suggests that this compound would be a particularly suitable substrate for such transformations, for instance, in the asymmetric synthesis of molecules with quaternary carbon centers. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings of various aryl electrophiles, including those derived from naphthols, have also been successfully developed. nih.gov

Other Transition Metal-Mediated Transformations

While palladium and nickel dominate the field, other transition metals can also mediate important transformations.

Copper: Copper salts, particularly copper(I) iodide, are crucial co-catalysts in the traditional Sonogashira coupling reaction. wikipedia.orgjk-sci.com They react with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. beilstein-journals.org Copper-catalyzed reactions are also used for various other C-C and C-heteroatom bond formations.

Gold: On-surface synthesis studies have utilized gold surfaces to catalyze the dehalogenative homocoupling of benzylic bromides like 2,3-bis(bromomethyl)naphthalene. mpg.de This process involves the formation of radical intermediates on the metal surface, leading to dimerization or polymerization.

Cobalt and Iron: The historical development of cross-coupling reactions includes early investigations into catalysts based on cobalt, silver, and iron. wikipedia.org While less common now for the specific transformations discussed, research into more sustainable and earth-abundant metal catalysts continues to explore the utility of iron and cobalt in C-C bond formation.

Electrophilic and Radical Reaction Pathways

The reactivity of this compound is significantly influenced by the interplay of electrophilic and radical pathways, particularly under photochemical conditions and in side-chain halogenation reactions.

Photochemical Reaction Mechanisms and Isomerization Phenomena

The photochemistry of halomethylnaphthalenes, including this compound, is characterized by the cleavage of the carbon-halogen bond upon photoexcitation. This process is crucial in organic synthesis for the generation of reactive intermediates.

Nanosecond laser photolysis studies on 2-(bromomethyl)naphthalene (2-BMN), a closely related compound, have revealed the influence of excitation energy on its reaction and relaxation processes. Excitation of 2-BMN at 308 nm leads to the formation of the 2-naphthylmethyl radical, identified by a transient absorption peak at 380 nm. However, when excited at a higher energy of 248 nm, an additional absorption peak appears at 415 nm, suggesting a different reactive pathway or intermediate at higher excitation energies. This highlights the complexity of the photochemical behavior and the potential for multiple reaction channels depending on the energy input.

Isomerization is another key phenomenon observed in methylnaphthalenes. For instance, 1-methylnaphthalene (B46632) can be isomerized to 2-methylnaphthalene (B46627), a crucial step in the production of valuable chemicals like 2,6-dimethylnaphthalene (B47086) (2,6-DMN). nih.govrsc.org This isomerization is often catalyzed by zeolites, and the reaction conditions can be optimized to enhance the yield of the desired isomer. nih.govbcrec.id While this specific research focuses on the methylnaphthalene core, the principles of isomerization are relevant to understanding potential side reactions or transformations of this compound under certain catalytic conditions.

Radical Intermediates and Propagation in Side-Chain Halogenation

The synthesis of this compound often involves the radical bromination of 2,3-dimethylnaphthalene (B165509). dergipark.org.tr A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN). prepchem.com

The mechanism of this side-chain halogenation proceeds through a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation: These radicals abstract a hydrogen atom from the methyl group of 2,3-dimethylnaphthalene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of 2,3-dimethylnaphthalene, continuing the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The formation of the 2-naphthylmethyl radical as a key intermediate has been directly observed in photolysis studies of similar compounds. The stability of this benzylic radical is a driving force for the selectivity of halogenation at the methyl group rather than on the aromatic ring under these conditions.

Reactions with Specific Reagent Classes

This compound's utility as a synthetic intermediate is demonstrated by its reactions with various reagent classes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Reducing Agents and Metals (e.g., Grignard Reagents)

A significant reaction of this compound involves its interaction with magnesium metal to form a Grignard reagent. This reaction transforms the electrophilic carbon of the bromomethyl group into a highly nucleophilic carbanion. mnstate.edu The general formation of a Grignard reagent can be represented as:

R-Br + Mg → RMgBr mnstate.edu

The resulting organomagnesium compound is a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols. mnstate.eduresearchgate.net The successful formation of the Grignard reagent from this compound requires anhydrous conditions, as any trace of water will protonate the highly basic carbanion. mnstate.edulibretexts.org The reactivity of the magnesium surface can be enhanced by physical crushing or the use of activators like iodine. mnstate.eduresearchgate.net

It is important to note that a potential side reaction in Grignard synthesis is the coupling of the Grignard reagent with unreacted alkyl halide, which can be favored at higher concentrations and temperatures. libretexts.org

Functional Group Interconversions (e.g., Cyanation to Nitriles)

The bromide in this compound is a good leaving group, facilitating its displacement by various nucleophiles. One such important transformation is cyanation, which introduces a nitrile functional group. This is typically achieved by reacting the bromo compound with a cyanide salt, such as sodium cyanide or potassium cyanide. beilstein-journals.org

The resulting 2-(cyanomethyl)-3-methylnaphthalene is a valuable intermediate for the synthesis of other functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. Modern cyanation methods often employ transition metal catalysts, such as those based on palladium or nickel, to achieve high yields and functional group tolerance under mild conditions. organic-chemistry.org For example, palladium-catalyzed cyanation of aryl bromides with potassium hexacyanoferrate(II) has been shown to be effective for a range of substrates. organic-chemistry.org While these examples often focus on aryl halides, the principles are applicable to benzylic halides like this compound.

Reactivity with Nitrogenous Bases (e.g., Amines)

This compound readily undergoes nucleophilic substitution reactions with nitrogenous bases, such as primary and secondary amines. This reaction leads to the formation of the corresponding N-substituted 2-(aminomethyl)-3-methylnaphthalene (B11914016) derivatives. The reaction proceeds via an S_N2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

The general form of this reaction is:

R-CH₂-Br + R'₂NH → R-CH₂-NR'₂ + HBr

The hydrogen bromide generated in the reaction is typically neutralized by using an excess of the amine or by adding an external base. This class of reactions is fundamental in the synthesis of a wide variety of nitrogen-containing naphthalene derivatives, which are of interest in medicinal chemistry and materials science.

Principles of Appel-type Halogenation and its Analogs

The Appel reaction is a widely utilized method for converting alcohols into the corresponding alkyl halides under mild conditions. libretexts.org The classic Appel reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to achieve this transformation. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct. libretexts.org

The mechanism of the Appel reaction proceeds through several key steps. Initially, the triphenylphosphine acts as a nucleophile, attacking the halogen atom of the tetrahalomethane to form a phosphonium (B103445) salt. This intermediate is highly reactive. The alcohol then deprotonates and the resulting alkoxide attacks the phosphorus atom of the phosphonium salt, forming an alkoxyphosphonium halide. In the final step, the halide ion acts as a nucleophile and attacks the carbon atom of the alcohol moiety in an Sₙ2 reaction, leading to the formation of the alkyl halide with an inversion of stereochemistry and triphenylphosphine oxide.

Several analogs of the Appel reaction have been developed to avoid the use of ozone-depleting tetrahalomethanes. These modified procedures often employ alternative halogen sources. For instance, N-bromosuccinimide (NBS) in conjunction with triphenylphosphine can be used for benzylic brominations. chemistrysteps.comlibretexts.org The reaction of an alcohol with phosphorus tribromide (PBr₃) also serves as a common method for synthesizing alkyl bromides and follows a related mechanistic pathway where the alcohol is converted into a good leaving group by the phosphorus reagent. guidechem.com

The logical precursor for the synthesis of this compound via an Appel-type reaction would be 2-hydroxy-3-methylnaphthalene. The general principles of the Appel reaction or its analogs would be directly applicable for this transformation.

Table 1: Synthesis of 2-(Bromomethyl)naphthalene via PBr₃ (An Appel-type Analog)

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Hydroxymethylnaphthalene | PBr₃, Pyridine | Benzene (B151609) | 55°C | 6 h | 98% | guidechem.com |

| 2-Hydroxymethylnaphthalene | PBr₃, Pyridine | Toluene (B28343) | 0°C to RT | 1 h | - | guidechem.com |

Other synthetic routes to achieve benzylic bromination on the naphthalene scaffold include radical bromination of the corresponding methyl-substituted naphthalene using N-bromosuccinimide (NBS) and a radical initiator. For example, 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been synthesized from 2-bromo-3-methylnaphthalene (B1267071) via radical bromination with NBS. dergipark.org.tr

Table 2: Synthesis of Bromomethylnaphthalene Derivatives via Radical Bromination

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-Bromo-3-methylnaphthalene | NBS, Radical Initiator | - | - | 2-Bromo-3-(bromomethyl)naphthalene | - | dergipark.org.tr |

| 2-Methylnaphthalene | N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide, Benzoyl peroxide | Ethyl Acetate | 4.5 h | 2-(Bromomethyl)naphthalene | 92% | guidechem.com |

| 2-Methylnaphthalene | NBS | Dichloromethane (B109758) | 20°C | 2-(Bromomethyl)naphthalene | - | guidechem.com |

The reactivity of this compound is characteristic of a benzylic bromide. The carbon-bromine bond is susceptible to cleavage, and the benzylic position is activated towards nucleophilic substitution reactions. The stability of the potential benzylic carbocation or radical intermediate enhances its reactivity compared to simple alkyl halides. chemistrysteps.com

This compound can undergo a variety of transformations, such as reaction with nucleophiles to form ethers, esters, and other derivatives. It can also be used in the formation of Grignard reagents by reaction with magnesium metal, which opens up further possibilities for carbon-carbon bond formation. mnstate.edulibretexts.org The presence of the halogen atom also allows for its use in transition metal-catalyzed cross-coupling reactions. dergipark.org.tr

Synthetic Applications and Material Science Contributions

Building Block for Complex Organic Scaffolds

The inherent reactivity of the bromomethyl group, combined with the stable naphthalene (B1677914) core, makes 2-(bromomethyl)-3-methylnaphthalene an ideal starting point for constructing larger, more complex molecular architectures. Its utility spans the synthesis of extended polycyclic systems and diverse heterocyclic compounds.

Construction of Polycyclic Aromatic Compounds and Important Skeletons

This compound is a potent precursor for the synthesis of larger polycyclic aromatic compounds (PAHs) and other important molecular skeletons. The presence of the halogenated methyl group provides a reactive handle for a variety of bond-forming reactions, enabling chemists to extend the aromatic system. dergipark.org.tr An efficient, metal-free synthetic route to 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been developed, highlighting its importance as a modular and low-cost building block for a range of naphthalene derivatives. dergipark.org.tr

Research into on-surface reactions has demonstrated that related compounds, such as 2,3-bis(bromomethyl)naphthalene (B3052160), can undergo dehalogenative homocoupling on gold surfaces. mpg.de This process leads to the formation of either hydrocarbon dimers or polymers like poly(o-naphthylene vinylidene), which can be further converted into conjugated polymers through dehydrogenation. mpg.de Such studies underscore the potential of bromomethylnaphthalene derivatives to serve as monomers for creating novel carbon-based nanostructures and extended π-systems. The ability to form new carbon-carbon bonds via the reactive benzylic bromide site is fundamental to its application in building these complex polycyclic frameworks.

Synthesis of Heterocyclic Systems (e.g., 1H-1,2,3-Triazoles, Benzolactams)

The versatility of this compound extends to the synthesis of various heterocyclic systems, which are core components in many pharmaceuticals and functional materials.

A prominent application is in the construction of the 1H-1,2,3-triazole ring. This is typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis begins with the conversion of the bromomethyl group into a corresponding azide (B81097). This azide intermediate can then react with a terminal alkyne to regioselectively form the 1,4-disubstituted 1H-1,2,3-triazole ring. This method is highly efficient and modular, allowing for the creation of a diverse library of triazole-containing naphthalene derivatives. lookchem.com

Furthermore, 2-bromo-3-(bromomethyl)naphthalene has been identified as a key building block for the synthesis of benzolactams . dergipark.org.tr These syntheses are often accomplished through various palladium-catalyzed coupling reactions, which leverage the reactivity of the aryl bromide and the bromomethyl group to construct the lactam ring fused to the naphthalene system. dergipark.org.tr

| Heterocyclic System | Synthetic Method | Precursor from this compound | Key Features |

| 1H-1,2,3-Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Naphthylmethyl azide | High efficiency, modularity, regioselective formation of 1,4-disubstituted product. lookchem.com |

| Benzolactams | Palladium-Catalyzed Coupling Reactions | 2-Bromo-3-(bromomethyl)naphthalene | Utilizes reactivity of both bromo-substituents to construct the fused lactam ring. dergipark.org.tr |

Derivatization into Functionalized Naphthalene Derivatives

The synthetic potential of this compound is greatly enhanced by the presence of two distinct reactive sites: the highly reactive bromomethyl group and the less reactive aryl bromide. This dual functionality allows for sequential and selective reactions to produce a wide array of functionalized naphthalene derivatives. dergipark.org.tr

The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be readily converted into other functionalities such as fluoromethyl, azide, or aldehyde groups. lookchem.com The aryl bromide, on the other hand, opens the door to a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the naphthalene ring. This modular approach allows for the synthesis of complex molecules with precisely controlled substitution patterns. dergipark.org.tr

Applications in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. The rigid and aromatic nature of the naphthalene unit makes it an excellent component for designing molecules that can self-assemble into complex and functional architectures.

Design and Synthesis of Supramolecular Cyclophanes by Self-Assembly

Cyclophanes are macrocyclic compounds containing at least one aromatic ring and an aliphatic bridge. They are of significant interest in host-guest chemistry and materials science. Naphthalene-containing building blocks are frequently used in the design of photofunctional cyclophanes.

For example, a cyclophane based on a 2,3:6,7-naphthalene bis(dicarboximide) unit has been synthesized to act as a host for carbazole (B46965) derivatives. cardiff.ac.uk In this system, the rigid naphthalene-based host encapsulates the guest molecule, forming a stable host-guest complex. This assembly facilitates triplet-exciton harvesting and results in delayed fluorescence, even under aerated conditions where such phenomena are typically quenched. cardiff.ac.uk While this example uses a dicarboximide derivative, it illustrates the principle of using rigid naphthalene scaffolds, like that provided by this compound, as the core components for building large, functional macrocycles and cyclophanes through self-assembly processes.

| Supramolecular Assembly | Building Block Principle | Key Feature | Application Example |

| Cyclophane Host | Rigid naphthalene scaffolds form the structural backbone of the macrocycle. | Creates a defined cavity for guest binding. | A naphthalene bis(dicarboximide) cyclophane (NBICy) forms a host-guest complex with a carbazole derivative (EtCz). cardiff.ac.uk |

Assembly of Helical Architectures (e.g., Carbohelicenes)

Carbohelicenes are polycyclic aromatic compounds composed of ortho-fused benzene (B151609) or other aromatic rings, which adopt a chiral, helical shape. This inherent chirality makes them fascinating targets for applications in asymmetric catalysis, chiroptical materials, and molecular recognition.

The construction of these complex, three-dimensional helical structures can be achieved using building blocks derived from naphthalene. Synthetic strategies often involve the stepwise annulation of aromatic rings. The functional groups on derivatives of this compound can serve as anchor points for palladium-catalyzed C-H arylation reactions, which is a modern and efficient method for constructing the strained helical scaffold of lower carbo[n]helicenes (where n=4-6). This approach allows for the creation of the non-planar, helical topology with high enantioselectivity when chiral ligands are employed. The resulting helical molecules exhibit strong circularly polarized luminescence, making them promising for new optical materials.

Role as Convergent Spacers and Building Blocks

This compound and its close chemical relatives serve as fundamental building blocks in organic synthesis, enabling the construction of more complex molecular architectures. The presence of the reactive carbon-bromine bond allows for a variety of bond-forming reactions, making these compounds key starting materials for the synthesis of diverse naphthalene derivatives. Efficient synthetic routes to produce 2-bromo-3-(bromomethyl)naphthalene have been developed, highlighting its importance as a modular and versatile precursor. This modularity allows for its use in creating larger, functionalized molecules, where the naphthalene unit acts as a rigid spacer, a concept crucial in supramolecular chemistry and materials science. While the term "convergent spacer" is not explicitly detailed in the reviewed literature for this specific compound, its role as a foundational unit for constructing larger systems is well-established.

A notable synthetic application is in the preparation of various substituted naphthalene derivatives that have applications in pharmaceuticals and the development of bioactive products. The general reactivity of compounds like 2-bromo-3-(bromomethyl)naphthalene includes substitution and coupling reactions, further underscoring their utility as versatile building blocks.

Table 1: Synthetic Utility of Naphthalene Building Blocks

| Precursor | Synthetic Application | Reference |

| 2-Bromo-3-(bromomethyl)naphthalene | Synthesis of complex molecules, benzolactams, functionalized chalcogen isochromene-fused chalcogenophene derivatives, hydroacenes, pharmaceuticals, and fluorescent π-expanded oxepins. | |

| Naphthalene Derivatives | Building blocks for aromatic derivatives with optical and electronic properties. |

Precursors for Advanced Materials

The naphthalene scaffold is a key component in many advanced materials due to its excellent physicochemical and spectroscopic properties. Functionalized naphthalenes, including this compound, are therefore important precursors in material science.

Naphthalene derivatives are utilized in the synthesis of polymers that can serve as model compounds for complex structures like those found in coal. For instance, research has focused on synthesizing naphthalene-hydroxynaphthalene polymers to better understand coal combustion. While direct evidence for the use of this compound in creating coal model polymers is not prominent in the available literature, the synthesis of polymers from closely related structures has been demonstrated.

A significant example is the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene, which results in the formation of a non-conjugated poly(o-naphthylene vinylidene). This polymer can be further converted into the conjugated derivative, poly(o-naphthylene vinylene), upon mild annealing. This process highlights the potential of bromomethylnaphthalene derivatives to act as monomers in the synthesis of novel polymers with interesting electronic properties. The synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives often proceeds through precursor routes, and bromomethyl-functionalized aromatics are key to some of these synthetic strategies.

Table 2: Polymer Synthesis from Naphthalene Derivatives

| Monomer/Precursor | Resulting Polymer | Synthetic Method | Reference |

| 2,3-Bis(bromomethyl)naphthalene | Poly(o-naphthylene vinylidene) | On-surface dehalogenative homocoupling | |

| Poly(o-naphthylene vinylidene) | Poly(o-naphthylene vinylene) | Dehydrogenation upon annealing | |

| Dihalobenzene diesters | Poly(p-phenylene vinylene)s | Treatment with a base |

Naphthalene-based compounds have found applications as polymer additives and surfactants. Specifically, alkylnaphthalene sulfonates were among the first synthetic surfactants derived from fossil raw materials and are noted for their excellent wetting and dispersing properties, as well as their thermal stability. The synthesis of various naphthalene-based cationic surfactants has been reported, demonstrating their potential as biocidal agents. These surfactants are typically prepared by reacting a naphthalene derivative with a long-chain alkyl halide.

Functionalized naphthalene derivatives are utilized in a variety of industrial applications, including the formulation of coatings and adhesives. For instance, naphthalene derivatives like naphthalene disulfonic and trisulfonic acids have been used as stabilizing agents in adhesive compositions. However, specific details on the role of this compound in coatings and adhesives are not extensively covered in the available literature. The general utility of naphthalene derivatives in these fields suggests a potential, though not explicitly documented, application for this compound.

Indirect Applications via Functional Group Transformations

The reactive bromomethyl group of this compound allows for a variety of functional group transformations, leading to other valuable chemical intermediates.

A key indirect application of bromomethylnaphthalene derivatives is their conversion to aromatic aldehydes and carboxylic acids. For example, 2-(Bromomethyl)naphthalene (B188764) is a known precursor for the synthesis of 2-naphthaldehyde. One established method for this transformation is the Sommelet reaction, which involves reacting the bromomethyl compound with hexamethylenetetramine.

The oxidation of the methyl group in alkylnaphthalenes is a common route to naphthalene carboxylic acids. For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid. In a similar vein, the bromomethyl group can be a precursor to a carboxylic acid function. The oxidation of alkylbenzenes and the hydrolysis of nitriles are standard methods for preparing carboxylic acids. Furthermore, the oxidation of alkylnaphthalenes using nitrogen dioxide gas at elevated temperatures has been shown to produce carboxylic acids with good yields.

Table 3: Functional Group Transformations

| Starting Material | Product | Reagents/Conditions | Reaction Type | Reference |

| 2-(Bromomethyl)naphthalene | 2-Naphthaldehyde | Hexamethylenetetramine, water, SDS, La(OTf)₃, reflux | Sommelet Aldehyde Synthesis | |

| 2-Methylnaphthalene | 2-Naphthoic Acid | Ozone in acetic acid with cobalt diacetate and sodium bromide | Oxidation | |

| Alkylnaphthalenes | Naphthalene carboxylic acids | N₂O₄ gas, elevated temperature | Oxidation |

Synthesis of Naphthylmethyl Azides and Fluoromethyl Naphthalenes

The conversion of this compound to naphthylmethyl azides and fluoromethyl naphthalenes represents important synthetic transformations, as the resulting azide and fluorine-containing compounds are key precursors for a variety of functional materials.

The synthesis of 2-(azidomethyl)-3-methylnaphthalene from this compound is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. sigmaaldrich.com While specific studies on the 3-methyl substituted derivative are not prevalent, the reaction is analogous to the well-established synthesis of other naphthylmethyl azides. sigmaaldrich.com The reaction generally proceeds in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Similarly, the synthesis of 2-(fluoromethyl)-3-methylnaphthalene can be accomplished by reacting this compound with a suitable fluoride (B91410) source. The choice of fluorinating agent is crucial for achieving a successful conversion. While various reagents exist for nucleophilic fluorination, the use of alkali metal fluorides like cesium fluoride (CsF) in the presence of a phase-transfer catalyst has proven effective for analogous bromomethylnaphthalenes. mdpi.comresearchgate.net For instance, the reaction of 2-bromomethyl-7-methylnaphthalene with cesium fluoride in refluxing acetonitrile, facilitated by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC), yields the corresponding 2-fluoromethyl-7-methylnaphthalene. mdpi.com This methodology is expected to be applicable to the synthesis of 2-fluoromethyl-3-methylnaphthalene.

Table 1: Synthesis of Naphthylmethyl Azides and Fluoromethyl Naphthalenes

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3-methylnaphthalene |

Preparation of Diselenides and Bis(naphthalenylmethyl) Compounds

This compound serves as a precursor for the synthesis of organoselenium compounds and larger molecular architectures containing multiple naphthalene units, which are of interest in materials science due to their electronic and optical properties.

The preparation of diselenides from this compound can be achieved by reacting it with a diselenide anion, which can be generated in situ from elemental selenium and a reducing agent like sodium borohydride. Although a direct synthesis from this compound is not explicitly documented, the synthesis of bis(2-naphthalenylmethyl) diselenide from 2-(bromomethyl)naphthalene is known, indicating a viable synthetic route. sigmaaldrich.com This reaction typically involves the displacement of the bromide by the diselenide nucleophile.

Furthermore, this compound can be utilized in the preparation of bis(naphthalenylmethyl) compounds through coupling reactions. For instance, the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene on a gold surface (Au(111)) has been shown to produce a poly(o-naphthylene vinylidene) polymer. mpg.de While this specific example involves a related isomer and solid-state synthesis, it highlights the potential of the bromomethylnaphthalene moiety to undergo coupling reactions to form larger, conjugated systems. In solution-phase chemistry, similar coupling reactions can be envisioned using appropriate catalysts to yield dimeric or polymeric structures based on the this compound unit.

Table 2: Preparation of Diselenides and Bis(naphthalenylmethyl) Compounds

| Starting Material | Reagents/Conditions | Product Type |

|---|---|---|

| This compound | Se, NaBH₄ | Bis(3-methylnaphthalen-2-ylmethyl) diselenide |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and chemical behavior of 2-(Bromomethyl)-3-methylnaphthalene. nih.govyoutube.com

Electronic Structure Analysis and Orbital Interactions

The electronic structure of this compound is fundamentally derived from the naphthalene (B1677914) core, perturbed by the electron-withdrawing bromomethyl group (-CH₂Br) and the electron-donating methyl group (-CH₃). DFT calculations can map the electron density distribution across the molecule, highlighting regions of high and low electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a study on naphthalene, DFT calculations with the aug-cc-pVQZ basis set determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com For this compound, the HOMO is expected to be delocalized over the naphthalene ring, with some contribution from the methyl group. Conversely, the LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond, making this bond susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the interactions between the substituents and the naphthalene ring. This analysis provides information on hyperconjugative interactions and charge transfer, which influence the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of Naphthalene (for comparison)

| Property | Value | Basis Set | Reference |

| HOMO Energy | -6.13 eV | aug-cc-pVQZ | samipubco.com |

| LUMO Energy | -1.38 eV | aug-cc-pVQZ | samipubco.com |

| HOMO-LUMO Gap | 4.75 eV | aug-cc-pVQZ | samipubco.com |

Note: This table presents data for the parent naphthalene molecule to provide a baseline for understanding the electronic structure of its derivatives.

Reactivity Prediction and Elucidation of Reaction Pathways

Conceptual DFT provides a framework for predicting the reactivity of this compound through various reactivity descriptors. nih.gov These descriptors, derived from the variation of energy with respect to the number of electrons, indicate the most probable sites for electrophilic and nucleophilic attacks.

Key reactivity indices include:

Fukui Functions: These functions identify the regions in a molecule where the electron density changes the most upon the addition or removal of an electron, thus indicating the sites for nucleophilic and electrophilic attack, respectively.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons.

Chemical Hardness (η): This parameter measures the resistance to a change in electron distribution. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity. researchgate.net

Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have utilized transition state theory and RRKM theory to estimate kinetic rate constants and elucidate reaction pathways. researchgate.net A similar approach can be applied to this compound to model its degradation pathways or its reactions with various reagents. For instance, the dissociation of the C-Br bond upon electrochemical reduction has been studied for the similar compound 1-bromo-2-methylnaphthalene, revealing a stepwise mechanism involving the formation of a radical anion. rsc.org

Spectroscopic Property Simulations and Correlations

Quantum chemical calculations are highly effective in simulating spectroscopic data, which can aid in the interpretation of experimental spectra. Software packages like Gaussian and ORCA can be used to predict NMR chemical shifts and coupling constants. youtube.com The accuracy of these predictions is dependent on the chosen functional and basis set. rsc.org

For this compound, theoretical calculations of ¹H and ¹³C NMR spectra can be performed and compared with experimental data to confirm the molecular structure. The calculated chemical shifts for the protons and carbons on the naphthalene ring and the substituent groups would be sensitive to the electronic environment, providing a detailed picture of the molecule's structure. There are also web-based tools and specialized software that can simulate NMR spectra based on a given chemical structure. nmrdb.orgyoutube.comox.ac.uk

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions over time.

Conformational Analysis of Bromomethyl Naphthalenes

The presence of the bromomethyl group introduces conformational flexibility to the otherwise rigid naphthalene core. The rotation around the C(naphthyl)-C(bromomethyl) bond leads to different conformers. A conformational analysis, which investigates the energy differences and relative stabilities of these conformers, can be performed using computational methods. libretexts.org

For this compound, the interaction between the bromomethyl group and the adjacent methyl group will influence the preferred conformations. Steric hindrance between the bromine atom and the methyl group will likely lead to specific low-energy conformations where these groups are oriented away from each other.

Prediction of Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions is crucial for predicting how molecules of this compound will pack in the solid state. MD simulations and crystal structure prediction (CSP) methods can be employed to explore potential crystal polymorphs. nih.govrsc.orgsandboxaq.com

The primary intermolecular interactions expected for this compound include:

π-π stacking: Aromatic rings of neighboring naphthalene units can stack on top of each other.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules.

CSP methods systematically generate a multitude of possible crystal packings and rank them based on their lattice energies. researchgate.net These predictions can guide experimental efforts to crystallize the compound and identify different polymorphic forms. The study of brominated derivatives of other organic molecules has shown that bromine can play a significant role in directing crystal packing through halogen bonds. researchgate.net

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT study would typically be initiated using a functional like B3LYP paired with a basis set such as 6-311G, which provides a good description of molecular geometries and energies for organic compounds.

A primary output of a DFT optimization would be the equilibrium geometry of the molecule. This would allow for the creation of a detailed table of all bond lengths and angles. For instance, one could precisely determine the lengths of the C-Br bond, the C-C bonds within the naphthalene core, and the C-H bonds of the methyl and bromomethyl groups. Similarly, bond angles, such as those around the substituted carbon atoms of the naphthalene ring and the tetrahedral geometry of the bromomethyl carbon, would be calculated. This data is crucial for understanding the steric and electronic effects of the substituents on the naphthalene scaffold.

Hypothetical Data Table: Calculated Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(2) | C(Br) | Value |

| C(Br) | Br | Value |

| C(3) | C(Me) | Value |

| C(1) | C(2) | Value |

| C(2) | C(3) | Value |

| C(3) | C(4) | Value |

| ... | ... | Value |

Note: This table is illustrative. The values would need to be generated from a specific DFT calculation.

Hypothetical Data Table: Calculated Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C(1) | C(2) | C(3) | Value |

| C(Br) | C(2) | C(1) | Value |

| C(Br) | C(2) | C(3) | Value |

| C(Me) | C(3) | C(2) | Value |

| ... | ... | ... | Value |

Note: This table is illustrative. The values would need to be generated from a specific DFT calculation.

DFT calculations are fundamental for exploring the potential energy surface of a molecule. Energy minimization would identify the most stable conformation (the global minimum) of this compound. This is particularly relevant for the orientation of the bromomethyl group relative to the naphthalene plane. Furthermore, should this molecule be involved in a chemical reaction, DFT could be used to identify transition states—the high-energy structures that connect reactants and products. Calculating the energy of these transition states is key to determining the activation energy and, consequently, the reaction rate.

Advanced Theoretical Approaches (e.g., Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

To gain deeper insight into the nature of the chemical bonds, the Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the DFT-calculated electron density. QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. It can characterize the type of bonding (e.g., covalent, ionic, van der Waals) by analyzing the properties at bond critical points. For this compound, QTAIM could elucidate the nature of the C-Br bond and any potential non-covalent interactions, such as intramolecular hydrogen bonds, that might influence its conformation and stability. nist.govsamipubco.com

Geometric and Electronic Investigations of Related Naphthalene Systems

While data for the specific title compound is unavailable, the scientific literature does contain computational studies on related naphthalene systems. nih.gov These studies investigate how different substituents affect the geometry and electronic properties (such as the HOMO-LUMO gap, which relates to chemical reactivity and electronic transitions) of the naphthalene core. nih.gov By comparing the known effects of methyl and bromo substituents on aromatic rings, one could make educated predictions about their combined influence in this compound. However, such extrapolations are no substitute for a direct computational study of the molecule itself.

Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy is used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the ¹H NMR spectrum of 2-(bromomethyl)-3-methylnaphthalene, the signals corresponding to the aromatic protons, the methyl group protons, and the bromomethyl group protons are observed at distinct chemical shifts.

The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the naphthalene (B1677914) ring. The protons of the methyl group (CH₃) are expected to produce a singlet peak at approximately δ 2.5 ppm. The protons of the bromomethyl group (CH₂Br) will also appear as a singlet, typically shifted further downfield to around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom.

A representative, though not specific to this compound, ¹H NMR data set from a related naphthalene derivative shows aromatic protons as multiplets between δ 7.88 and 7.41 ppm, and aliphatic protons as triplets and multiplets between δ 3.79 and 2.08 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a Naphthalene Derivative

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.88 – 7.80 | m | 2H | Aromatic |

| 7.77 | d | 1H | Aromatic |

| 7.62 | d | 1H | Aromatic |

| 7.54 – 7.41 | m | 3H | Aromatic |

| 3.79 | t | 2H | Aliphatic |

| 2.93 | t | 2H | Aliphatic |

| 2.20 – 2.08 | m | 2H | Aliphatic |

Note: This data is illustrative for a related compound and not of this compound itself. Data derived from a supporting information document. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum would show signals for the naphthalene ring carbons, the methyl carbon, and the bromomethyl carbon.

The aromatic carbons of the naphthalene ring typically resonate in the region of δ 120-140 ppm. The carbon of the methyl group (CH₃) would appear at a higher field, around δ 20 ppm. The carbon of the bromomethyl group (CH₂Br) is expected to be found at a lower field, approximately δ 30-40 ppm, due to the electronegativity of the bromine atom. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm, while the methyl carbons are at 36.4 ppm. docbrown.info

A supporting information document for a related compound provides a ¹³C NMR data set with signals in the aromatic region (δ 145.83-116.23 ppm) and aliphatic region (δ 50.60-22.91 ppm). rsc.org

Table 2: Representative ¹³C NMR Data for a Naphthalene Derivative

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 145.83 - 116.23 | Aromatic Carbons |

| 50.60 | Aliphatic Carbon |

| 27.66 | Aliphatic Carbon |

| 22.91 | Aliphatic Carbon |

Note: This data is illustrative for a related compound and not of this compound itself. Data derived from a supporting information document. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons within a molecule. usask.ca

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. usask.ca

HMQC (Heteronuclear Multiple Quantum Coherence) provides correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). usask.ca

These techniques would be instrumental in definitively assigning all the proton and carbon signals for this compound and confirming the substitution pattern on the naphthalene ring. The analysis of full-resolution 2D NMR spectra can provide detailed insights into the molecular methylome. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

C-H stretching (aromatic): Bands are expected just above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹.

C=C stretching (aromatic): Characteristic absorptions for the naphthalene ring will be seen in the 1450-1600 cm⁻¹ region.

C-H bending (aliphatic): Bending vibrations for the methyl and bromomethyl groups would be observed in the 1375-1450 cm⁻¹ region.

C-Br stretching: A distinct band for the carbon-bromine bond is expected in the lower frequency region, typically between 500 and 700 cm⁻¹.

The analysis of FT-IR spectra is a fundamental technique for characterizing organic materials. airhygiene.com For naphthalene and its derivatives, characteristic out-of-plane C-H bending vibrations are observed in the 740-850 cm⁻¹ range. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H stretch | Aromatic |

| < 3000 | C-H stretch | Aliphatic (CH₃, CH₂Br) |

| 1450-1600 | C=C stretch | Aromatic (Naphthalene ring) |

| 1375-1450 | C-H bend | Aliphatic (CH₃, CH₂Br) |

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopic Imaging for Spatially Resolved Analysis

Attenuated Total Reflectance (ATR)-FT-IR spectroscopy is a powerful surface-sensitive technique that allows for the analysis of samples with minimal preparation. nih.gov ATR-FT-IR imaging combines the chemical specificity of FT-IR with microscopy, enabling the spatially resolved analysis of a sample's chemical composition. nih.gov

This technique could be employed to study the distribution of this compound on a surface or within a matrix. By collecting an FT-IR spectrum at each pixel of an image, a chemical map can be generated, highlighting the areas where the compound is present based on its characteristic infrared absorption bands. This method is particularly useful for analyzing heterogeneous samples and understanding the spatial distribution of chemical components. rsc.org The development of high-throughput ATR-FT-IR technology has the potential to rapidly triage and analyze samples. nih.gov

Emerging IR Techniques (e.g., Quantum Cascade Laser Infrared (QCL-IR), Optical Photothermal Infrared (O-PTIR), Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy)

While conventional Fourier Transform Infrared (FT-IR) spectroscopy provides foundational information about the functional groups present in this compound, emerging IR techniques offer significantly enhanced spatial resolution and sensitivity, enabling more detailed analyses.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy : QCL-IR spectroscopy utilizes high-power, tunable quantum cascade lasers as an infrared source, overcoming some of the limitations of traditional FT-IR systems. This technique is particularly advantageous for applications requiring high-speed data acquisition or for the analysis of samples in aqueous media due to the high brightness of the laser source. While specific QCL-IR studies on this compound are not yet prevalent in the literature, the technique's ability to provide rapid and sensitive measurements makes it a promising tool for in-situ reaction monitoring during the synthesis of this compound or for quantitative analysis in complex matrices.

Optical Photothermal Infrared (O-PTIR) Spectroscopy : O-PTIR is a novel technique that combines the chemical specificity of IR spectroscopy with the high spatial resolution of a visible laser. It detects the photothermal response of a sample upon absorption of infrared radiation, bypassing the diffraction limit of IR light. This allows for the acquisition of IR spectra from sub-micrometer sample areas. For this compound, O-PTIR could be employed to study the chemical composition of individual microcrystals or to analyze its distribution within a heterogeneous sample with nanoscale resolution.

Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy : AFM-IR provides infrared spectra with a spatial resolution of tens of nanometers by combining atomic force microscopy with a tunable infrared source. The AFM tip detects the thermal expansion of the sample as it absorbs IR radiation, generating a spectrum that is directly correlated with a conventional IR spectrum. This powerful technique could be used to map the chemical composition across the surface of a this compound crystal, potentially revealing variations in local structure or the presence of impurities at the nanoscale.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound. The predicted monoisotopic mass of this compound (C12H11Br) is 234.00441 Da. uni.lu HRMS can readily distinguish this from other compounds with the same nominal mass, providing a high degree of confidence in its identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 235.01169 | 143.5 |

| [M+Na]+ | 256.99363 | 155.9 |

| [M-H]- | 232.99713 | 151.0 |

| [M+NH4]+ | 252.03823 | 166.5 |

| [M+K]+ | 272.96757 | 144.3 |

| [M+H-H2O]+ | 217.00167 | 144.1 |

| [M+HCOO]- | 279.00261 | 164.5 |

| [M+CH3COO]- | 293.01826 | 159.2 |

| [M+Na-2H]- | 254.97908 | 152.7 |

| [M]+ | 234.00386 | 162.6 |

| [M]- | 234.00496 | 162.6 |

Fragmentation Pattern Analysis for Comprehensive Structural Confirmation

The mass spectrum of 2-(bromomethyl)naphthalene (B188764) shows a prominent molecular ion peak (M+) and a significant peak corresponding to the loss of the bromine atom ([M-Br]+). nist.gov This is a common fragmentation pathway for brominated compounds. The resulting naphthylmethyl cation is a stable species.

For this compound, the following fragmentation pattern can be predicted:

Molecular Ion (M+): The peak corresponding to the intact molecule, with the characteristic isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br isotopes).

Loss of Bromine ([M-Br]+): Cleavage of the C-Br bond to form the 3-methyl-2-naphthylmethyl cation. This is expected to be a major fragment due to the stability of the resulting carbocation.

Formation of the Naphthylmethyl Cation: Further rearrangement and fragmentation could lead to the formation of a naphthylmethyl-type cation.

Other Fragments: Smaller fragments arising from the cleavage of the naphthalene ring system may also be observed.

X-ray Diffraction and Crystallography

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional solid-state structure of this compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related brominated naphthalene derivatives provides a strong basis for predicting its solid-state conformation. For instance, studies on other bromomethylnaphthalenes reveal a generally planar naphthalene core with the bromomethyl group extending from the aromatic system. researchgate.net SCXRD analysis of this compound would definitively establish its bond parameters and the conformation of the bromomethyl group relative to the naphthalene ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C–Br···Br Halogen Bonds, C–H···Br Hydrogen Bonds)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

C–H···Br Hydrogen Bonds: Weak hydrogen bonds of the C–H···Br type are also anticipated to contribute to the stability of the crystal structure. researchgate.net In these interactions, a hydrogen atom attached to a carbon atom (either on the naphthalene ring or the methyl group) acts as a hydrogen bond donor to a bromine atom of an adjacent molecule. The prevalence and geometry of these interactions can be a determining factor in the final crystal packing. rsc.orgresearchgate.net

The interplay of these and other weaker interactions, such as π-π stacking of the naphthalene rings, dictates the final three-dimensional architecture of the crystal. A detailed analysis of these interactions, which would be possible following a successful SCXRD study, is crucial for understanding the material's physical properties.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 2-(Bromomethyl)naphthalene |

The comprehensive structural elucidation and characterization of the chemical compound this compound rely on a suite of advanced spectroscopic methodologies. These techniques provide detailed insights into its molecular framework, connectivity, and three-dimensional arrangement in the solid state.

Emerging IR Techniques (e.g., Quantum Cascade Laser Infrared (QCL-IR), Optical Photothermal Infrared (O-PTIR), Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy)

While traditional Fourier Transform Infrared (FT-IR) spectroscopy offers a fundamental understanding of the functional groups within this compound, cutting-edge IR techniques provide vastly superior spatial resolution and sensitivity, facilitating more in-depth analyses.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: This technique employs high-powered, tunable quantum cascade lasers as its infrared source, overcoming many limitations of conventional FT-IR systems. nih.govstanford.edu QCL-IR is particularly beneficial for applications demanding high-speed data acquisition or for analyzing samples in aqueous environments, thanks to the high brightness of the laser source. sigmaaldrich.comnist.gov Although specific QCL-IR studies focusing on this compound are not widely documented, the technique's capacity for rapid and sensitive measurements positions it as a valuable tool for real-time reaction monitoring during its synthesis or for quantitative analysis within complex mixtures. cardiff.ac.uk